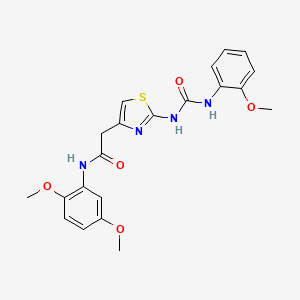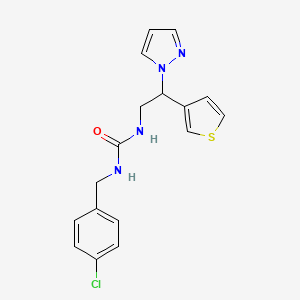
1-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(4-chlorobenzyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(4-chlorobenzyl)urea, also known as PTUPB, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
Hydrogel Formation
- Lloyd and Steed (2011) discovered that a compound similar to our target compound forms hydrogels in acidic environments. This ability is influenced by the anions present and can be utilized to adjust the physical properties of the gels. Such materials have potential applications in drug delivery and tissue engineering (Lloyd & Steed, 2011).
Antibacterial Agents
- Azab, Youssef, and El‐Bordany (2013) synthesized new heterocyclic compounds containing a sulfonamido moiety, similar in structure to the compound . They found these compounds to exhibit significant antibacterial properties, suggesting potential applications in antimicrobial therapies (Azab et al., 2013).
Acaricidal Activity
- Xie Xian-ye (2007) synthesized ureas and thioureas related to our compound of interest and found them to exhibit acaricidal activity. This suggests their potential use in agricultural pest control (Xie Xian-ye, 2007).
Inhibitors of MAP Kinase p38α
- Getlik et al. (2012) designed and synthesized N-pyrazole, N'-thiazole urea inhibitors for p38α mitogen-activated protein kinase. These compounds are potential therapeutic agents for diseases related to this kinase, such as inflammatory diseases (Getlik et al., 2012).
Anti-Tumor Agents
- Gomha, Edrees, and Altalbawy (2016) developed bis-pyrazolyl-thiazoles incorporating the thiophene moiety, showing promising anti-tumor activities against hepatocellular carcinoma. This indicates a potential application in cancer therapy (Gomha et al., 2016).
Propiedades
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-(2-pyrazol-1-yl-2-thiophen-3-ylethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN4OS/c18-15-4-2-13(3-5-15)10-19-17(23)20-11-16(14-6-9-24-12-14)22-8-1-7-21-22/h1-9,12,16H,10-11H2,(H2,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHNVOXAARVREIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C(CNC(=O)NCC2=CC=C(C=C2)Cl)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(4-chlorobenzyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

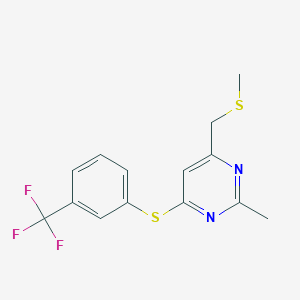

![3-Benzoyl-6-ethoxy-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2680837.png)
![[4-[(E)-3-(2-chloro-4-nitroanilino)-2-cyano-3-oxoprop-1-enyl]-2-methoxyphenyl] 4-chlorobenzoate](/img/structure/B2680839.png)
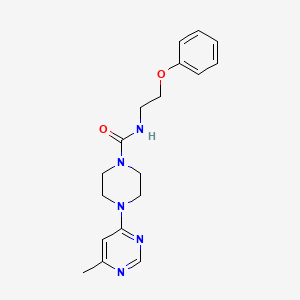

![(3Ar,7aS)-1,2,3,3a,4,6,7,7a-octahydropyrano[3,4-c]pyrrole;hydrochloride](/img/structure/B2680843.png)

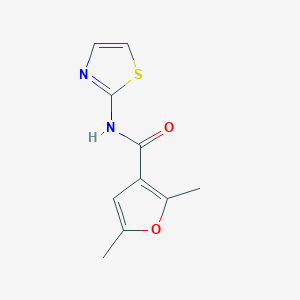
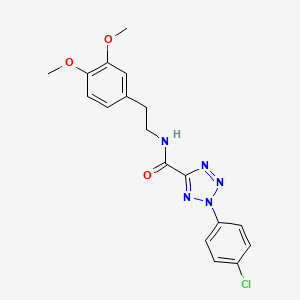
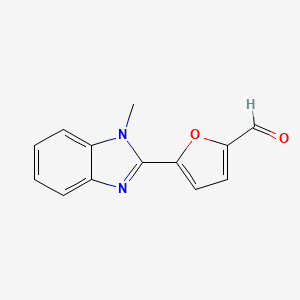
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((6-(4-methyl-1H-imidazol-1-yl)pyridazin-3-yl)thio)acetamide](/img/structure/B2680851.png)
![N-(2-(5-(4-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(4-chlorophenoxy)acetamide](/img/structure/B2680852.png)
